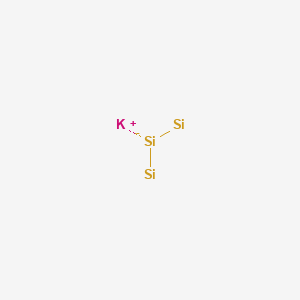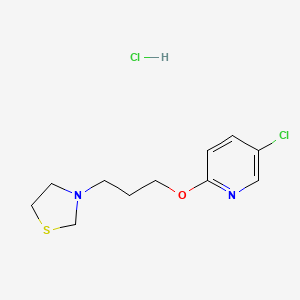
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is an organic compound that features a thiosulfate group attached to a pyridyloxy-substituted pentylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Pyridyloxy Intermediate: The initial step involves the bromination of 2-pyridinol to form 6-bromo-2-pyridinol. This is followed by the reaction with a suitable alkylating agent to introduce the pentyl group, resulting in 5-(6-bromo-2-pyridyloxy)pentane.
Thiosulfation: Finally, the amino group is reacted with ethylene hydrogen thiosulfate under controlled conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are typically employed under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can participate in redox reactions, while the pyridyloxy and amino groups can interact with biological macromolecules, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((5-(6-Chloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(6-Fluoro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(6-Iodo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
41287-05-2 |
|---|---|
Formule moléculaire |
C12H19BrN2O4S2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
2-bromo-6-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-6-12(15-11)19-9-3-1-2-7-14-8-10-20-21(16,17)18/h4-6,14H,1-3,7-10H2,(H,16,17,18) |
Clé InChI |
CHCWSQPFKCUFSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)OCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
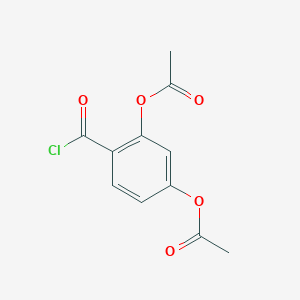
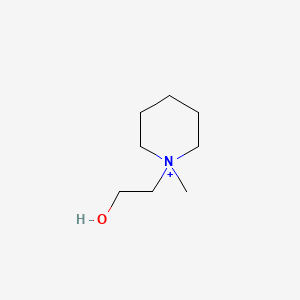

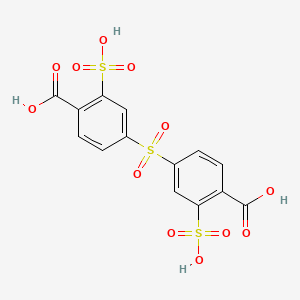

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
